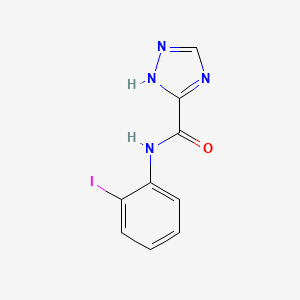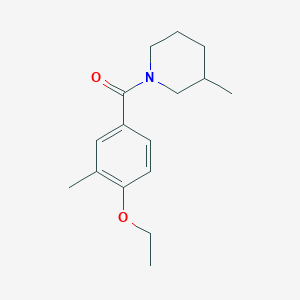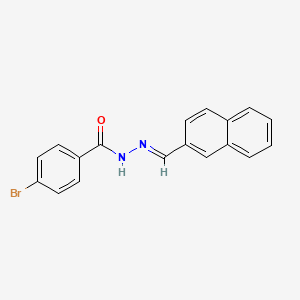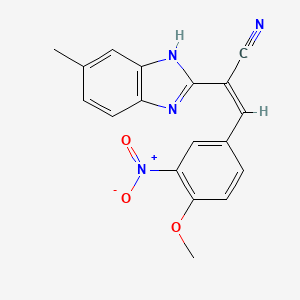![molecular formula C15H15Cl2N3O B5322022 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)
3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA is a small molecule that belongs to the class of acrylamide derivatives. It has been synthesized using different methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. This compound has also been shown to induce apoptosis in cancer cells, which leads to cell death. Furthermore, this compound has been shown to have anti-fungal activity against Candida albicans, which inhibits fungal growth.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations. It is a toxic compound and requires careful handling. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the study of 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. One direction is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its biological effects and may lead to the development of new drugs. Another direction is to study the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases. Furthermore, the synthesis of this compound can be optimized to improve its yield and purity. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
合成方法
The synthesis of 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorophenyl isocyanate with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to obtain this compound. Other methods involve the use of different starting materials and reagents. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug. Furthermore, this compound has been shown to have anti-fungal activity against Candida albicans, which is a common fungal pathogen.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-13-4-2-12(14(17)10-13)3-5-15(21)19-6-1-8-20-9-7-18-11-20/h2-5,7,9-11H,1,6,8H2,(H,19,21)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMGZSSCPAYCIZ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)



![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)

![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)

![N-(2-methoxyethyl)-4-methyl-3-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5322039.png)